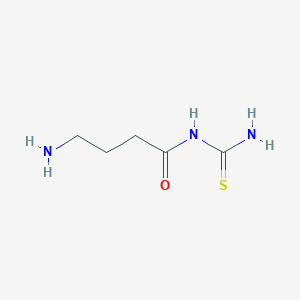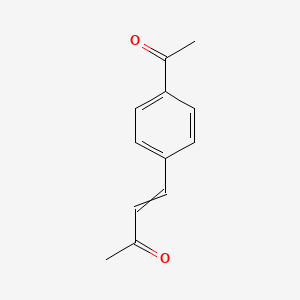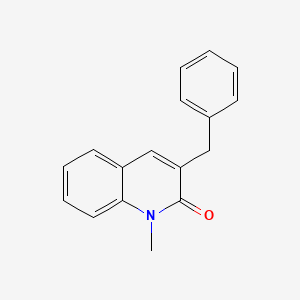
4-Amino-N-carbamothioylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-carbamothioylbutanamide is an organic compound with the molecular formula C5H11N3O2S It is a derivative of butanamide, featuring an amino group and a carbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-carbamothioylbutanamide typically involves the reaction of 4-aminobutanamide with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of the final product is achieved through crystallization and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-N-carbamothioylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
4-Amino-N-carbamothioylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Propiedades
| 110387-83-2 | |
Fórmula molecular |
C5H11N3OS |
Peso molecular |
161.23 g/mol |
Nombre IUPAC |
4-amino-N-carbamothioylbutanamide |
InChI |
InChI=1S/C5H11N3OS/c6-3-1-2-4(9)8-5(7)10/h1-3,6H2,(H3,7,8,9,10) |
Clave InChI |
BWZVRCJVIRQOKX-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)NC(=S)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)

![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)


